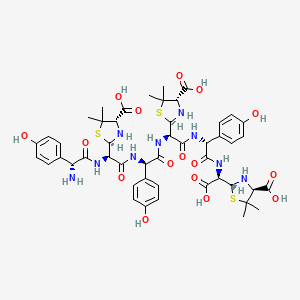
4-Ethynyl-4'-nitro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynyl-4’-nitro-1,1’-biphenyl is an organic compound with the molecular formula C14H9NO2 It consists of a biphenyl structure with an ethynyl group at the 4-position and a nitro group at the 4’-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-4’-nitro-1,1’-biphenyl typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitrobiphenyl.
Sonogashira Coupling: The 4-nitrobiphenyl undergoes a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and copper(I) iodide. The reaction is carried out in an inert atmosphere, typically using a solvent like tetrahydrofuran (THF).
Desilylation: The resulting product is then treated with a fluoride source, such as tetrabutylammonium fluoride (TBAF), to remove the trimethylsilyl protecting group, yielding 4-Ethynyl-4’-nitro-1,1’-biphenyl.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethynyl-4’-nitro-1,1’-biphenyl can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group on the biphenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Concentrated nitric acid, sulfuric acid, halogens, and Lewis acids.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride, or iron powder with hydrochloric acid.
Coupling Reactions: Palladium catalysts, copper(I) iodide, and ethynyltrimethylsilane.
Major Products Formed
Reduction: 4-Ethynyl-4’-amino-1,1’-biphenyl.
Coupling Reactions: Various substituted biphenyl derivatives depending on the coupling partner.
Wissenschaftliche Forschungsanwendungen
4-Ethynyl-4’-nitro-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is studied for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Researchers investigate its potential as a precursor for bioactive compounds with antimicrobial, anticancer, or anti-inflammatory properties.
Chemical Sensors: The compound’s unique electronic properties make it a candidate for use in chemical sensors and molecular electronics.
Wirkmechanismus
The mechanism of action of 4-Ethynyl-4’-nitro-1,1’-biphenyl depends on the specific application and the chemical environment. In general, the nitro group can act as an electron-withdrawing group, influencing the reactivity of the biphenyl ring. The ethynyl group can participate in π-π interactions and conjugation, affecting the compound’s electronic properties. These interactions can modulate the compound’s behavior in various chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethynylbiphenyl: Lacks the nitro group, making it less electron-deficient.
4-Nitrobiphenyl: Lacks the ethynyl group, resulting in different reactivity and electronic properties.
4-Ethynyl-4’-amino-1,1’-biphenyl: The amino group is an electron-donating group, contrasting with the electron-withdrawing nitro group.
Uniqueness
4-Ethynyl-4’-nitro-1,1’-biphenyl is unique due to the presence of both an electron-withdrawing nitro group and an ethynyl group, which together influence the compound’s reactivity and electronic properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
180056-60-4 |
|---|---|
Molekularformel |
C14H9NO2 |
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
1-ethynyl-4-(4-nitrophenyl)benzene |
InChI |
InChI=1S/C14H9NO2/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17/h1,3-10H |
InChI-Schlüssel |
MWABQZBKHRECMI-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13432318.png)



![(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B13432340.png)


![N-[2-[(2,6-dichloro-3-pyridyl)amino]-2-oxo-ethyl]-4-fluoro-benzamide](/img/structure/B13432353.png)


